molecular formula C15H20N4O2S B5985364 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B5985364
M. Wt: 320.4 g/mol
InChI Key: DKUUOKPWAXNVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an azepane moiety, and a sulfanyl group

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-2-12-11(9-16)14(21)18-15(17-12)22-10-13(20)19-7-5-3-4-6-8-19/h2-8,10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUUOKPWAXNVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)N2CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pyrimidine derivative with an azepane-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(piperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
  • 2-[2-(morpholin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

Uniqueness

Compared to similar compounds, 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile has a unique azepane moiety, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.